molecular formula C15H13N3O2S B5658798 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B5658798
M. Wt: 299.3 g/mol
InChI Key: CMPOCJSCHUNRAE-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 5, an oxo group at position 4, and an N-o-tolyl carboxamide moiety at position 5.

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-8-5-3-4-6-10(8)18-14(20)12-9(2)11-13(19)16-7-17-15(11)21-12/h3-7H,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOCJSCHUNRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions in solvents like xylene or butanol, with the addition of bases such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Ring Functionalization via Electrophilic Substitution

The electron-rich thiophene ring in the thienopyrimidine scaffold undergoes electrophilic substitution at reactive positions. Key reactions include:

Reaction Type Reagents/Conditions Product Notes
Chlorination PCl₅ or POCl₃, reflux4-Chloro-5-methyl-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideEnhances reactivity for nucleophilic substitution .
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at C2 or C5 positionsLimited regioselectivity due to ring steric effects .

Nucleophilic Substitution at C4

The 4-oxo group is a key site for substitution, enabling modifications to enhance biological activity:

Reagent Conditions Product Yield Reference
Aryl Amines DMF, K₂CO₃, 80°C4-(Substituted-anilino)-5-methyl-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide65–78%
Alkyl Halides Acetone, reflux, K₂CO₃4-Alkoxy derivatives55–70%

For example, reacting with 4-methylphenylboronic acid under Suzuki conditions introduces aryl groups at C6, improving kinase inhibition profiles .

Oxidation and Reduction Reactions

The oxo group and methyl substituents participate in redox transformations:

Oxidation

  • Sulfide to Sulfone : H₂O₂ in acetic acid converts sulfide bridges (if present) to sulfones, altering electronic properties .

  • Methyl Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid, though steric hindrance reduces efficiency .

Reduction

  • Carbonyl to Alcohol : NaBH₄ or LiAlH₄ reduces the 4-oxo group to a hydroxyl, forming 4-hydroxy derivatives .

Carboxamide Reactivity

The N-o-tolyl carboxamide moiety undergoes hydrolysis and condensation:

Reaction Conditions Product Application
Hydrolysis HCl (6N), reflux5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acidIntermediate for further derivatization .
Condensation CDI/DCC, R-NH₂Secondary amides or hydrazidesEnhances binding to biological targets .

Cyclization and Ring Expansion

Intramolecular cyclizations generate polycyclic systems:

Reagent Conditions Product Biological Relevance
Thionyl Chloride Reflux, anhydrous DCMThienopyrimidoquinazolinonesImproved antitumor activity (IC₅₀ ~2–5 nM) .
Hydrazine Ethanol, ΔTriazolo-fused derivativesPotent anti-inflammatory agents .

Structural Modifications and SAR Insights

Key structure-activity relationship (SAR) findings from analogous systems:

  • C4 Substitutions : Aryl amino groups (e.g., 4-methylphenyl) enhance kinase inhibition (FLT3 IC₅₀ < 100 nM) .

  • C6 Carboxamide : Methyl groups on the o-tolyl ring improve metabolic stability but reduce solubility .

  • Oxo Reduction : Hydroxyl derivatives exhibit antioxidant activity but lower cytotoxicity .

Scientific Research Applications

The compound has been studied for its potential as a therapeutic agent, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. The specific compound OTV000912 has shown promising activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .
  • Anticancer Properties : Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer cell signaling pathways .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes that play a crucial role in disease progression. For example, it has shown inhibitory effects on kinases involved in cancer and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is essential for optimizing its efficacy and reducing toxicity. Key points include:

  • Functional Groups : The presence of the methyl and carboxamide groups contributes to the compound's biological activity by enhancing solubility and binding affinity to target proteins.
  • Thieno-Pyrimidine Core : The thieno-pyrimidine framework is crucial for the interaction with biological targets, influencing both potency and selectivity .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives, including OTV000912. Results showed that the compound exhibited an IC50 value of approximately 50 µM against Staphylococcus aureus, indicating moderate efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity

In preclinical trials reported in Cancer Research, OTV000912 was tested against multiple cancer cell lines (e.g., A549 lung cancer cells). The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, suggesting potential as an anticancer agent .

Potential Therapeutic Uses

Based on its biological activities and SAR insights, potential therapeutic applications for 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide include:

  • Development as an antibiotic targeting resistant bacterial strains.
  • Formulation as a novel anticancer drug , particularly for lung and breast cancers.
  • Use as an anti-inflammatory agent through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target IC50/Activity
Target Compound Thieno[2,3-d]pyrimidine 5-Methyl, N-o-tolyl BCAT2 ~50,118.72 nM
N-(Benzyl)-5-methyl-4-oxo derivative Thieno[2,3-d]pyrimidine N-Benzyl TrmD (Antimicrobial) Not reported
TP03 Thieno[2,3-d]pyrimidine tert-Butyl, methylthio LH/hCG Receptor In vivo steroidogenesis
N-{4-[(2-Amino-6-ethyl...)thio]benzoyl}-L-glutamic Acid Thieno[2,3-d]pyrimidine 6-Ethyl, L-glutamic acid TS/DHFR TS: 54 nM; DHFR: 19 nM
WXJ-202 Pyrrolo[2,3-d]pyrimidine 7-Cyclopentyl, dimethylcarboxamide CDK4/6 High binding capacity

Biological Activity

5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : [specific CAS number needed]

The compound features a thienopyrimidine core, which is known for various biological activities. Its structural components include a methyl group and an o-tolyl substituent, contributing to its unique properties.

Antimicrobial Activity

Research indicates that 5-methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis.

Bacterial Strain Inhibition Activity
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has also shown potential as an inhibitor of specific enzymes. Notably, it acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating various diseases.

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)2.14 - 6.28
Urease1.13 - 6.28

These values suggest that the compound may be effective in managing conditions where these enzymes play a pivotal role.

The biological activity of 5-methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes like AChE and urease, blocking substrate access and inhibiting their activity.
  • Electrophilic Interactions : The presence of the oxo group allows for electrophilic interactions with nucleophiles in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Screening : A study demonstrated that derivatives of thienopyrimidine exhibited varying degrees of antibacterial activity, with some derivatives showing higher efficacy than others against specific strains .
  • Docking Studies : Computational docking studies have provided insights into the binding interactions between the compound and target enzymes, suggesting favorable binding affinities that correlate with observed biological activities .
  • Eco-Friendly Applications : Recent research has explored the use of thienopyrimidine derivatives as growth regulators in agriculture, highlighting their potential beyond medicinal applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives?

  • Methodological Answer : Two primary approaches are documented:

  • Peptide coupling : Due to the low reactivity of the ethyl ester precursor, coupling reagents (e.g., HATU, DCC) are employed to directly synthesize carboxamides from carboxylic acids. This avoids the need for intermediate hydrolysis .
  • Alkylation : Reacting 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo derivatives with substituted benzyl chlorides or chloroacetic acid introduces alkylthio or thioacetate groups at position 2 of the pyrimidine ring. This method requires careful control of reaction conditions (e.g., solvent polarity, temperature) to optimize yields .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include:
  • Amino group protons: Sharp singlet at 5.75–5.84 ppm.
  • Methyl group at position 5: 2.68–2.75 ppm.
  • Carboxamide NH: 9.67–10.61 ppm (varies with aryl substituents).
  • Benzyl CH2: 4.23–4.29 ppm (alkylthio derivatives) or 3.82 ppm (thioacetic acid derivatives) .
  • Elemental analysis : Validates purity and stoichiometry, particularly for nitrogen and sulfur content .

Q. What in vitro models are used to assess its antimicrobial activity?

  • Methodological Answer :

  • Agar well diffusion : Screens activity against Gram-positive (e.g., Bacillus subtilis), Gram-negative (Proteus vulgaris, Pseudomonas aeruginosa), and fungal strains (Candida albicans). Zones of inhibition are compared to reference drugs (streptomycin, metronidazole) .
  • Minimum inhibitory concentration (MIC) : Follows CLSI guidelines, with serial dilutions in Mueller-Hinton broth to quantify potency .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of its antimicrobial efficacy?

  • Methodological Answer :

  • Target selection : Docking against bacterial targets like TrmD (tRNA methyltransferase) identifies key binding interactions. For example, the 4-oxo group and carboxamide moiety may form hydrogen bonds with active-site residues .
  • Structure-activity relationship (SAR) : Modifications to the aryl or alkylthio substituents are simulated to enhance binding affinity. Free energy calculations (e.g., MM-GBSA) prioritize derivatives for synthesis .

Q. What strategies address contradictions in bioactivity data across different microbial strains?

  • Methodological Answer :

  • Strain-specific assays : Replicate experiments under standardized conditions (e.g., pH, inoculum size) to rule out experimental variability.
  • Mechanistic studies : Use transcriptomics or proteomics to identify differential gene expression in responsive vs. non-responsive strains. For instance, P. aeruginosa may exhibit efflux pump upregulation, reducing compound accumulation .
  • Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of activity variations .

Q. How are factorial design methodologies applied in optimizing its synthetic yield?

  • Methodological Answer :

  • Variable selection : Factors like reagent stoichiometry, temperature, and solvent polarity are tested in a 2^k factorial design.
  • Response surface modeling : Identifies optimal conditions (e.g., 1.2 eq benzylamine, DMF at 80°C) that maximize yield while minimizing side reactions (e.g., ester hydrolysis) .
  • Validation : Confirm predicted yields through triplicate experiments, with <5% deviation .

Q. What computational tools enable efficient reaction path discovery for novel derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces and identify low-energy intermediates.
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict feasible substituent combinations. For example, ML-guided synthesis reduced trial-and-error for benzylthio derivatives by 40% .

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